In-Depth Technical Guide: (5-Fluoropyrimidin-2-yl)acetic acid
In-Depth Technical Guide: (5-Fluoropyrimidin-2-yl)acetic acid
CAS Number: 1196145-38-6
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
(5-Fluoropyrimidin-2-yl)acetic acid is a fluorinated pyrimidine derivative. The presence of the fluorine atom, a common modification in medicinal chemistry, can significantly alter the compound's physicochemical properties and biological activity compared to its non-fluorinated counterpart.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1196145-38-6 | [1][2] |
| Molecular Formula | C₆H₅FN₂O₂ | [3] |
| Molecular Weight | 156.12 g/mol | [3] |
| IUPAC Name | 2-(5-fluoropyrimidin-2-yl)acetic acid | N/A |
| Canonical SMILES | C1=C(C=NC(=N1)CC(=O)O)F | N/A |
| Physical State | Solid (predicted) | N/A |
| Melting Point | Data not available | [2][3] |
| Boiling Point | Data not available | [2][3] |
| Density | Data not available | [2][3] |
| Solubility | Data not available | N/A |
Table 2: Spectroscopic Data Summary
| Technique | Data Availability |
| ¹H NMR | Mentioned as available from some suppliers |
| ¹³C NMR | Mentioned as available from some suppliers |
| HPLC | Mentioned as available from some suppliers |
| LC-MS | Mentioned as available from some suppliers |
| UPLC | Mentioned as available from some suppliers |
Note: While specific spectral data is not publicly available, it is often obtainable from commercial vendors such as BLD Pharm upon purchasing the compound.[1]
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (5-Fluoropyrimidin-2-yl)acetic acid is not explicitly described in peer-reviewed literature. However, based on general methods for the synthesis of pyrimidine acetic acid derivatives, a plausible synthetic route can be proposed. One common approach involves the reaction of a substituted pyrimidine with a carbon source for the acetic acid moiety.
Proposed Synthetic Pathway:
A potential synthetic route could involve the nucleophilic substitution of a suitable leaving group on the pyrimidine ring, followed by hydrolysis. For instance, starting from a 2-chloro-5-fluoropyrimidine, a two-step synthesis can be envisioned.
Caption: Proposed two-step synthesis of (5-Fluoropyrimidin-2-yl)acetic acid.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of Diethyl (5-fluoropyrimidin-2-yl)malonate
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add diethyl malonate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl (5-fluoropyrimidin-2-yl)malonate.
Step 2: Synthesis of (5-Fluoropyrimidin-2-yl)acetic acid
-
Dissolve the diethyl (5-fluoropyrimidin-2-yl)malonate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (NaOH) solution (2.2 eq).
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to pH ~2.
-
Heat the acidified mixture to reflux to effect decarboxylation.
-
Cool the solution to induce precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield (5-Fluoropyrimidin-2-yl)acetic acid.
Applications in Research and Drug Development
While specific biological activities or drug development applications for (5-Fluoropyrimidin-2-yl)acetic acid are not extensively documented in publicly available literature, its structural features suggest potential areas of interest for researchers.
Fluoropyrimidines as a class are well-established as anticancer agents. The most famous example, 5-fluorouracil (5-FU), is a cornerstone of chemotherapy for various solid tumors. The mechanism of action of many fluoropyrimidines involves their metabolic conversion to fraudulent nucleotides that interfere with DNA and RNA synthesis.
The acetic acid moiety on the pyrimidine ring of this compound provides a handle for further chemical modifications, making it a potentially valuable building block in medicinal chemistry for the synthesis of more complex molecules. It could be used as a scaffold to design inhibitors of various enzymes or as a fragment in fragment-based drug discovery campaigns.
Potential Research Areas:
-
Anticancer Drug Discovery: As a fluoropyrimidine derivative, this compound could be investigated for its potential as an antimetabolite or as a building block for more complex anticancer agents.
-
Enzyme Inhibition: The pyrimidine and carboxylic acid functionalities could interact with the active sites of various enzymes, making it a candidate for screening against different therapeutic targets.
-
Chemical Biology: The compound could be used as a chemical probe to study biological pathways involving pyrimidine metabolism.
Signaling Pathways and Logical Relationships
As the specific biological targets and mechanisms of action for (5-Fluoropyrimidin-2-yl)acetic acid are not yet elucidated, a detailed signaling pathway diagram cannot be constructed. However, a logical workflow for its investigation in a drug discovery context can be outlined.
Caption: A logical workflow for the investigation of (5-Fluoropyrimidin-2-yl)acetic acid in drug discovery.
Conclusion
(5-Fluoropyrimidin-2-yl)acetic acid is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental and biological data are currently sparse in the public domain, its structural similarity to known bioactive molecules, particularly fluoropyrimidine-based anticancer drugs, makes it an intriguing starting point for research. The synthetic accessibility and the presence of a modifiable acetic acid group further enhance its appeal as a scaffold for the development of novel therapeutic agents. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the comprehensive evaluation of its biological activity against a range of therapeutic targets.
References
- 1. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
